molecular formula C17H18FNO4S B2569375 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448066-65-6

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2569375
CAS No.: 1448066-65-6
M. Wt: 351.39
InChI Key: LGWIDIDEJGKSSO-UHFFFAOYSA-N
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Description

This compound features a pentanoic acid backbone substituted with a 4-fluorophenoxyethylamino group at position 5 and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name

5-[2-(4-fluorophenoxy)ethylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c18-13-3-5-14(6-4-13)23-8-7-19-16(20)10-12(11-17(21)22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWIDIDEJGKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)NCCOC2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-Fluorophenoxyethylamine: This step involves the reaction of 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to 2-(4-fluorophenoxy)ethylamine through a reaction with ammonia.

    Coupling with Thiophene Derivative: The 2-(4-fluorophenoxy)ethylamine is then coupled with a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Formation of the Pentanoic Acid Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pentanoic Acid Derivatives

The compound shares core similarities with other pentanoic acid derivatives, differing in substituents and functional groups. Key comparisons include:

Compound Name Substituents Key Structural Differences Reported Applications
5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic acid () 3-chlorophenylethylamino group Chlorophenyl vs. fluorophenoxyethyl; lacks thiophene Not specified, but similar amide-linked derivatives often target proteases or receptors
5-[(4-Methoxyphenyl)amino]-5-oxo-3-(3,4,5-trimethoxyphenyl)pentanoic acid () 4-methoxyphenylamino and trimethoxyphenyl groups Methoxy substituents instead of fluorophenoxyethyl and thiophene Fluorescent ligand development (indirectly inferred from )
AG7088 (Rupintrivir) () 4-fluorobenzyl, isoxazole, and pyrrolidinone groups Larger peptidomimetic structure; lacks thiophene Antiviral (rhinovirus 3C protease inhibitor)
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-...acetic acid () Dual thiophene rings, hydroxyethoxy group Thiophene-rich scaffold; shorter carbon chain DNA-binding studies (free energy of binding: −6.58 kcal/mol)

Functional Group Analysis

  • Fluorine’s electron-withdrawing nature may influence binding interactions in enzyme-active sites .
  • Thiophene-containing derivatives often exhibit improved bioavailability compared to purely aliphatic chains .

Critical Insights and Limitations

  • Data Gaps: No explicit studies on the target compound’s solubility, stability, or bioactivity were found. Structural inferences rely on analogs with partial similarity.
  • Substituent Trade-offs: The fluorophenoxyethyl group may improve target affinity but increase synthetic complexity compared to simpler alkylamino derivatives (e.g., ).
  • Thiophene vs. Other Heterocycles : Thiophene’s electron-rich nature may enhance binding compared to oxadiazole or thiadiazole moieties (), though this requires experimental validation.

Biological Activity

5-((2-(4-Fluorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, synthesis, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, including a thiophene ring and a fluorinated phenoxyethylamine moiety. The synthesis typically involves several steps:

  • Formation of 4-Fluorophenoxyethylamine :
    • Reaction of 4-fluorophenol with ethylene oxide in the presence of a base to produce 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine through reaction with ammonia.
  • Coupling with Thiophene Derivative :
    • This step utilizes coupling reagents like EDCI to form the amide bond between the amine and a thiophene derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially leading to improved pharmacological effects.

Potential Biological Activities

  • Antitumor Activity : Similar compounds have demonstrated antitumor properties by inhibiting pathways involved in cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes, thus affecting cellular functions.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
5-((2-(4-Chlorophenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acidChlorine instead of FluorineReduced activity compared to the fluorinated version
5-((2-(4-Methoxyphenoxy)ethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acidMethoxy group instead of FluorineVarying activity levels; generally lower than fluorinated analog

The unique presence of the fluorine atom in this compound contributes to its enhanced metabolic stability and lipophilicity, making it more effective in biological settings compared to its analogs.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound exhibit significant biological activities:

  • In Vitro Studies :
    • A study focused on inhibitors of purine de novo biosynthesis found that analogs similar to this compound showed varying degrees of antitumor activity, highlighting the importance of structural modifications on efficacy .
  • Enzyme Interaction Studies :
    • Investigations into enzyme binding revealed that modifications at the phenyl ring significantly influenced binding affinities, suggesting that further optimization could enhance therapeutic potential .

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